

Fundamental characteristics of acyl chlorides

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Compound of Interest

Compound Name: Decanoyl chloride

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An In-depth Technical Guide to the Fundamental Characteristics of Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structure and Nomenclature

Acyl chlorides, also known as acid chlorides, are a class of organic compounds that serve as highly valuable intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries. They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom (-Cl).^{[1][2]} This substitution results in a functional group with the general structure R-COCl, where 'R' can be an alkyl, aryl, or other organic moiety.^[1] The presence of the electron-withdrawing chlorine atom significantly enhances the electrophilicity of the carbonyl carbon, making acyl chlorides the most reactive among carboxylic acid derivatives.^[2]

Their nomenclature, according to IUPAC standards, is derived from the parent carboxylic acid by replacing the "-ic acid" suffix with "-yl chloride".^[3] For example, the acyl chloride derived from acetic acid is named acetyl chloride (ethanoyl chloride). Similarly, the derivative of benzoic acid is benzoyl chloride.

Physical and Spectroscopic Properties

The physical state of acyl chlorides depends on their molecular weight; lower members are typically colorless, volatile liquids with pungent, acrid odors, while higher molecular weight analogues can be solids. They are notable for fuming in moist air due to a rapid hydrolysis reaction that produces hydrogen chloride gas. Unlike their parent carboxylic acids, acyl

chlorides cannot form hydrogen bonds, resulting in significantly lower boiling and melting points. They are generally soluble in common aprotic organic solvents like ether, chloroform, and dichloromethane.

Table of Physical Properties

The following table summarizes key physical properties for common aliphatic and aromatic acyl chlorides.

Property	Acetyl Chloride (CH ₃ COCl)	Propanoyl Chloride (CH ₃ CH ₂ COCl)	Benzoyl Chloride (C ₆ H ₅ COCl)
Molar Mass	78.50 g/mol	92.52 g/mol	140.57 g/mol
Appearance	Colorless, fuming liquid	Colorless liquid	Colorless to pale yellow liquid
Boiling Point	51-52 °C	80 °C	197 °C
Melting Point	-112 °C	-94 °C	-0.5 °C
Density	1.104 g/cm ³	1.065 g/cm ³	1.21 g/cm ³

Table of Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of acyl chlorides. The carbonyl group's electronic environment gives rise to distinct signals in IR and NMR spectroscopy.

Spectroscopic Technique	Characteristic Signal	Typical Range / Value	Notes
Infrared (IR) Spectroscopy	C=O Stretch	1790-1815 cm^{-1} (Aliphatic)	The high frequency is characteristic and distinguishes them from most other carbonyls. Conjugation (e.g., in benzoyl chloride) lowers the frequency to $\sim 1770 \text{ cm}^{-1}$.
^{13}C NMR Spectroscopy	Carbonyl Carbon (C=O)	160-180 ppm	The chemical shift is generally in the region of carboxylic acid derivatives, which is less downfield than ketones or aldehydes ($\sim 200 \text{ ppm}$).
^1H NMR Spectroscopy	α -Protons (-CH-C=O)	2.0-2.7 ppm	Protons on the carbon adjacent to the carbonyl group are deshielded.

Chemical Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction pathway for acyl chlorides is nucleophilic acyl substitution. The high reactivity stems from two main factors:

- **High Electrophilicity:** Both the oxygen and chlorine atoms are highly electronegative, strongly withdrawing electron density from the carbonyl carbon. This creates a significant partial positive charge, making it an excellent target for nucleophiles.
- **Excellent Leaving Group:** The chloride ion (Cl^-) is a weak base and therefore an excellent leaving group, facilitating the substitution reaction.

The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the substituted product.

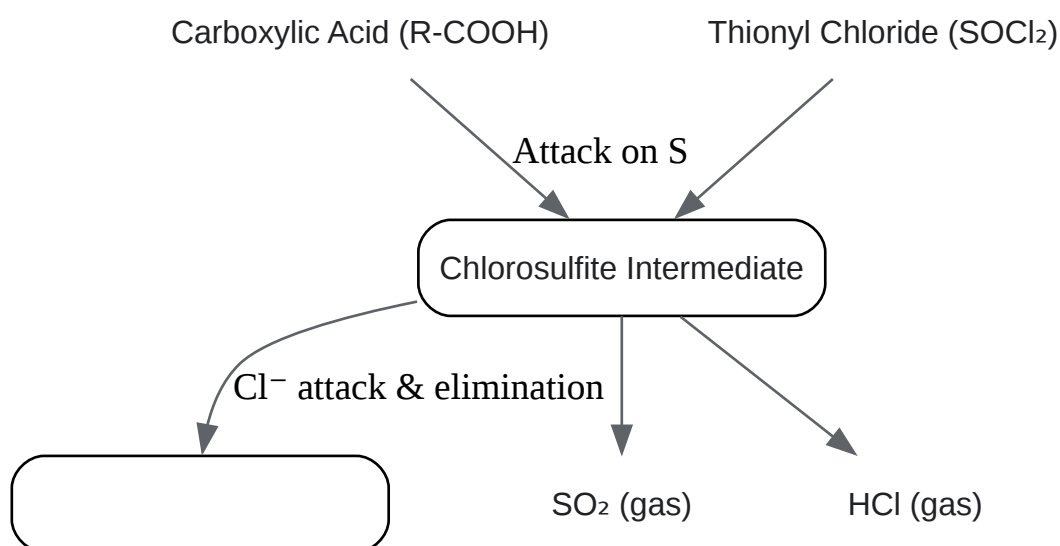
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Synthesis of Acyl Chlorides

Acyl chlorides are most commonly prepared from their corresponding carboxylic acids using specific chlorinating agents. The choice of reagent is often dictated by the desired purity of the product and the ease of separation from byproducts.

Common Chlorinating Agents

- Thionyl Chloride (SOCl_2): This is often the reagent of choice because the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which simplifies purification.
- Phosphorus Pentachloride (PCl_5): Reacts with carboxylic acids to form the acyl chloride, with phosphorus oxychloride (POCl_3) and HCl as byproducts.
- Oxalyl Chloride ($(\text{COCl})_2$): A milder and more selective reagent than thionyl chloride, often used with a catalytic amount of dimethylformamide (DMF). It is more expensive and typically used for smaller-scale or more sensitive syntheses.



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Caption: Synthesis of an acyl chloride using thionyl chloride from a carboxylic acid.

Experimental Protocol: Synthesis of o-Toluyyl Chloride

This protocol is adapted from a standard laboratory procedure for preparing an acyl chloride using thionyl chloride.

- Materials:
 - o-Toluic acid (0.25 mole)
 - Thionyl chloride (freshly distilled, 0.275 mole)
 - 250 mL distilling flask, separatory funnel, condenser, receiving flask
 - Heating mantle or water bath
- Procedure:
 - Place 0.25 mole of o-toluic acid into a 250 mL distilling flask.
 - Gently heat the flask in a water bath to 60-65 °C.
 - Gradually add 0.275 mole of thionyl chloride from a separatory funnel to the heated acid over 30 minutes.
 - Maintain the temperature of the water bath at 60-65 °C for 2-3 hours, or until the vigorous evolution of gas (SO₂ and HCl) has nearly ceased.
 - Once the reaction is complete, arrange the apparatus for distillation.
 - Carefully distill off the excess unreacted thionyl chloride (b.p. 79 °C).
 - Increase the heating to distill the product, o-toluyyl chloride, collecting the fraction that boils at 208-209 °C.
- Workup and Purification:

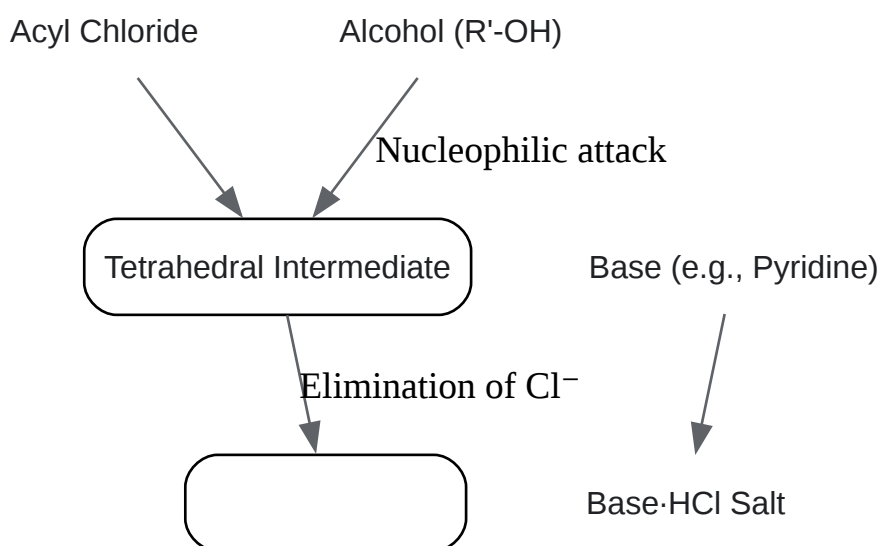
- The primary purification is achieved through fractional distillation, which effectively separates the high-boiling acyl chloride from any remaining starting material and the lower-boiling thionyl chloride. The gaseous byproducts are removed from the system via a fume hood or gas trap.

Key Reactions of Acyl Chlorides

The high reactivity of acyl chlorides makes them versatile starting materials for the synthesis of a wide range of other functional groups.

Esterification (Reaction with Alcohols)

Acyl chlorides react vigorously with alcohols and phenols at room temperature to produce esters. The reaction is irreversible and much faster than Fischer esterification. A weak base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.



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Caption: Mechanism of esterification from an acyl chloride and an alcohol.

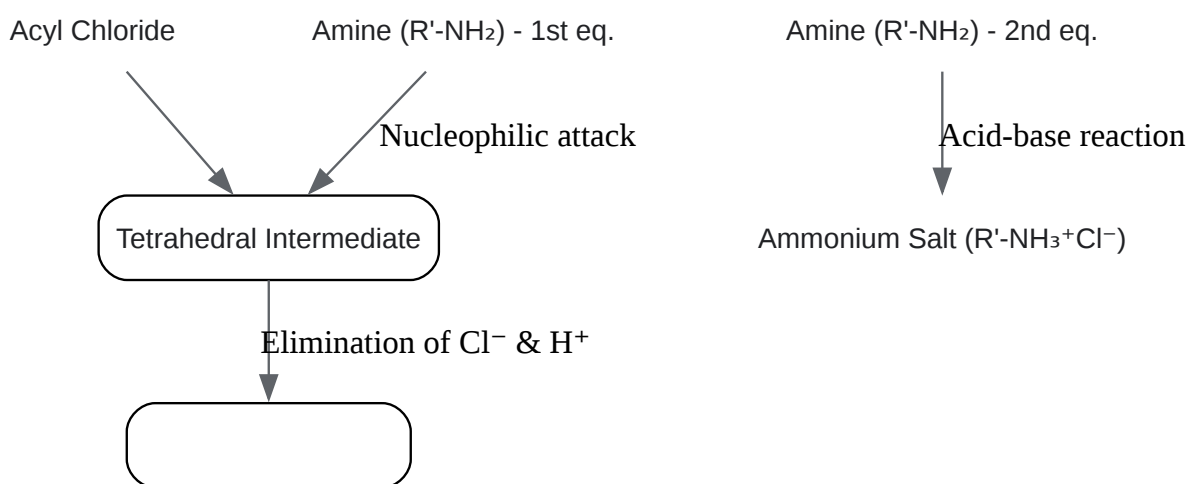
Experimental Protocol: General Esterification

This protocol describes a general method for the synthesis of an ester from an acyl chloride and a primary alcohol.

- Materials:
 - Primary alcohol (1.0 eq)
 - Acyl chloride (1.1 eq)
 - Triethylamine (1.2 eq)
 - Anhydrous dichloromethane (DCM)
 - Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
- Procedure:
 - In a clean, dry round-bottom flask, dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
 - Cool the mixture to 0 °C in an ice bath with stirring.
 - Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the stirred alcohol solution.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Workup and Purification:
 - Upon completion, quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Amidation (Reaction with Ammonia and Amines)

Acyl chlorides react violently with concentrated ammonia or primary/secondary amines to form primary, secondary, or tertiary amides, respectively. The reaction is exothermic and produces a large amount of smoke, which is a mixture of the amide product and ammonium chloride (or an alkylammonium chloride salt). Two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base can be used.



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Caption: Mechanism of amidation using two equivalents of a primary amine.

Experimental Protocol: Schotten-Baumann Reaction

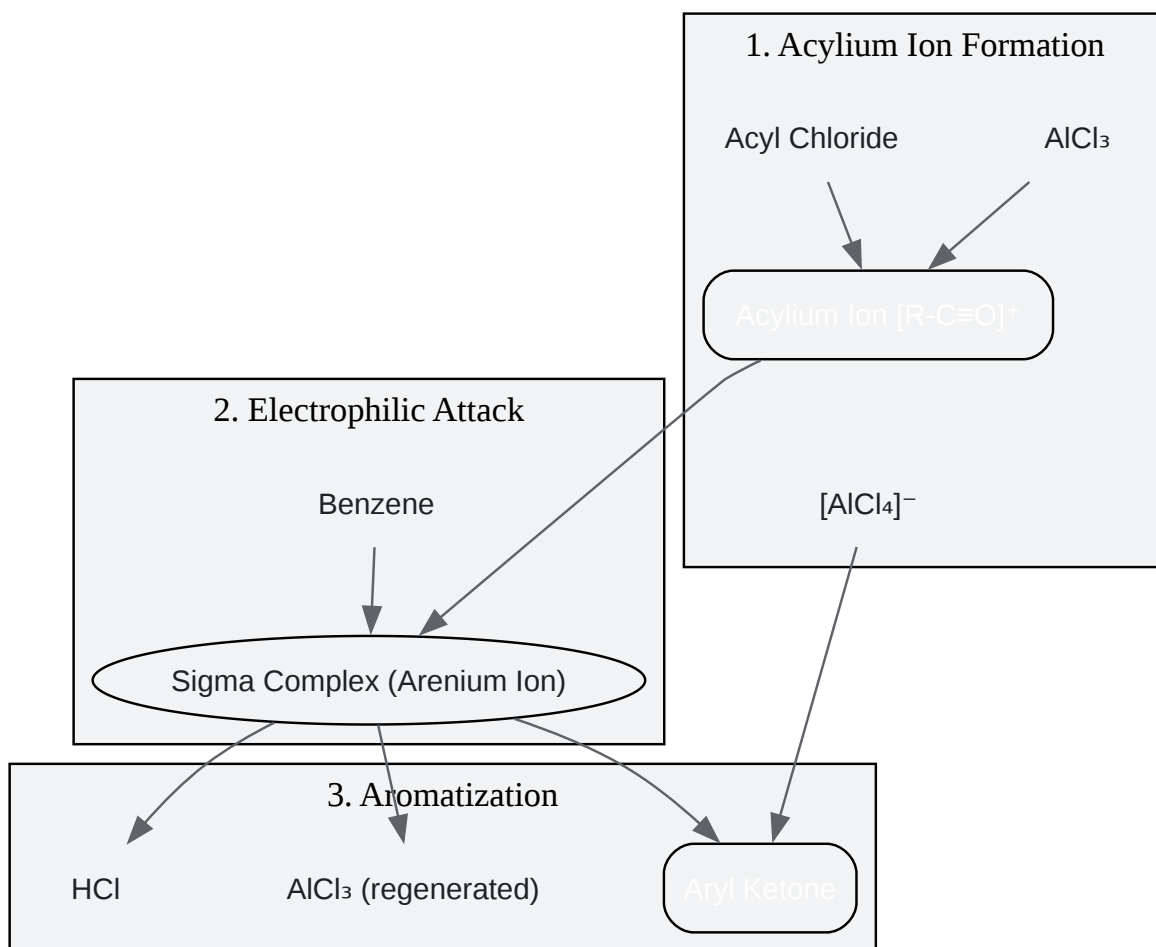
This protocol describes the amidation of an acyl chloride under Schotten-Baumann conditions.

- Materials:
 - Amine (1.0 eq)
 - Acyl chloride (1.0-2.0 eq)
 - Base (e.g., triethylamine or aqueous NaOH)
 - Anhydrous dichloromethane (DCM) or a biphasic system with water

- Round-bottom flask, magnetic stirrer
- Procedure:
 - Prepare a stirring solution of the amine in DCM.
 - Add an equimolar amount of a tertiary amine base (e.g., triethylamine).
 - Add 1.0 to 2.0 equivalents of the acyl chloride to the solution. The reaction is often exothermic and may require cooling.
 - Stir at room temperature for 8-16 hours.
- Workup and Purification:
 - Quench the reaction with water.
 - Extract the mixture with DCM.
 - Wash the organic layer with dilute acid (to remove excess amine), water, and brine.
 - Dry the organic layer over an anhydrous salt and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.

Friedel-Crafts Acylation

This is a classic electrophilic aromatic substitution reaction where an acyl chloride reacts with an aromatic ring (like benzene) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl_3), to form an aryl ketone. The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion. A key advantage over Friedel-Crafts alkylation is that the product ketone is deactivated, preventing further polysubstitution reactions.



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Caption: Mechanism of Friedel-Crafts acylation of benzene.

Experimental Protocol: Acylation of Toluene

This protocol outlines the Friedel-Crafts acylation of toluene with acetyl chloride.

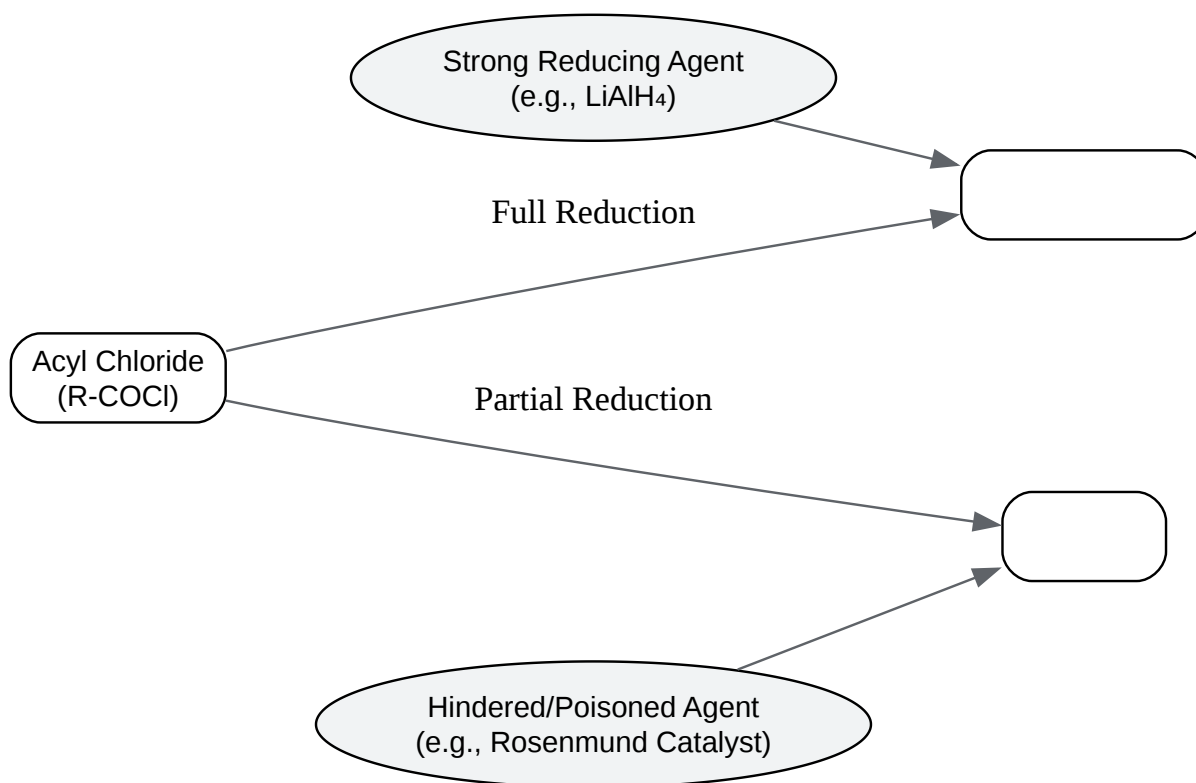
- Materials:
 - Anhydrous Aluminum Chloride (AlCl_3) (0.03 mol)
 - Toluene (0.025 mol)
 - Acetyl Chloride (0.025 mol)

- Methylene Chloride (CH_2Cl_2)
- Concentrated HCl, ice, NaHCO_3 solution, brine
- Dry round-bottom flask, addition funnel, condenser
- Procedure:
 - Assemble a dry 50 mL round-bottom flask with a stir bar and addition funnel under an inert atmosphere.
 - Suspend anhydrous AlCl_3 (0.03 mol) in 10 mL of methylene chloride in the flask and cool in an ice bath.
 - Add acetyl chloride (0.025 mol) dropwise to the suspension.
 - Prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride and add it dropwise from the addition funnel to the cold reaction mixture.
 - After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
- Workup and Purification:
 - Carefully pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl while stirring.
 - Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 10 mL of methylene chloride.
 - Combine the organic layers and wash sequentially with deionized water, NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the resulting ketone by distillation or chromatography.

Reduction Reactions

Acyl chlorides can be reduced to either primary alcohols or aldehydes, depending on the reducing agent used.

- To Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH_4) will reduce acyl chlorides all the way to primary alcohols. The reaction proceeds through an intermediate aldehyde which is immediately reduced further.
- To Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, "poisoned," or sterically hindered reducing agent is required.
 - Rosenmund Reduction: This is a catalytic hydrogenation using a palladium on barium sulfate (Pd/BaSO_4) catalyst that has been "poisoned" with a substance like quinoline or thiourea. The poison deactivates the catalyst just enough to prevent the reduction of the aldehyde product to an alcohol.
 - Hindered Hydride Reagents: Reagents like lithium tri(tert-butoxy)aluminum hydride ($\text{LiAl}(\text{Ot-Bu})_3\text{H}$) are sterically bulky and less reactive than LiAlH_4 , allowing for the selective reduction of the highly reactive acyl chloride to an aldehyde without further reaction.



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Caption: Selective reduction pathways for acyl chlorides.

Experimental Protocol: Rosenmund Reduction

This protocol describes the general conditions for a Rosenmund reduction.

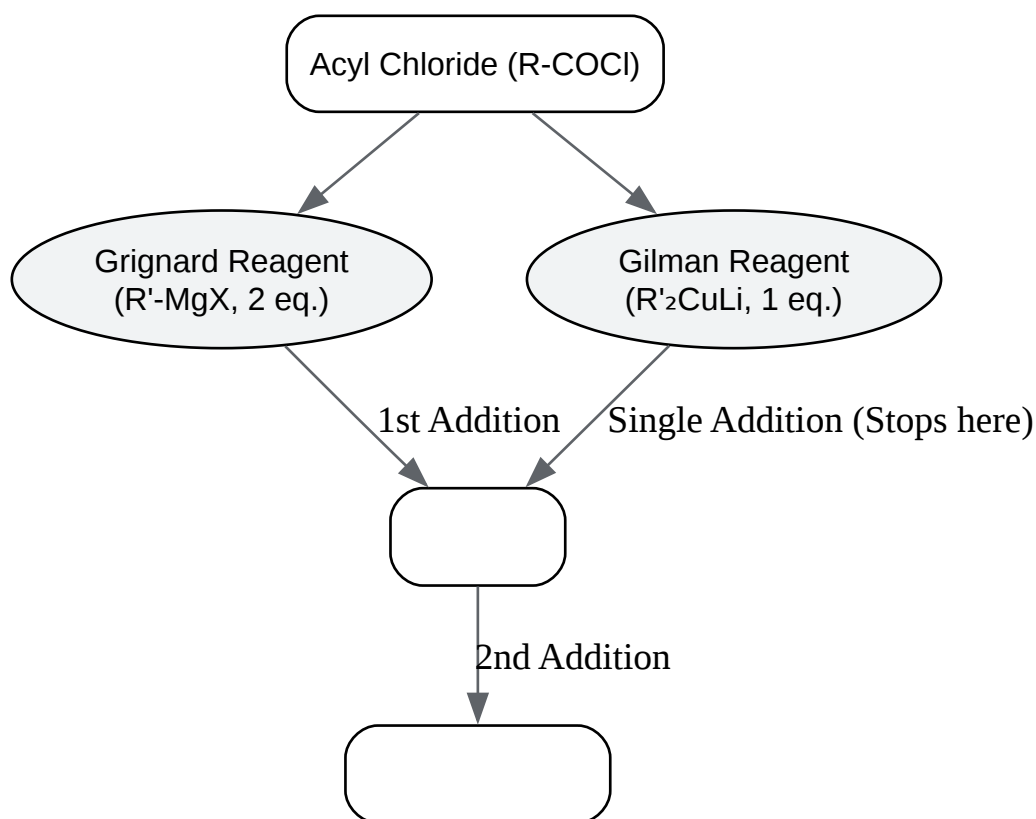
- Materials:
 - Acyl chloride (1.0 eq)
 - Rosenmund catalyst (5% Pd on BaSO₄)
 - Catalyst poison (e.g., quinoline-sulfur)
 - Anhydrous solvent (e.g., toluene or xylene)
 - Hydrogen gas (H₂) source
- Procedure:
 - Suspend the Rosenmund catalyst in a hot solution of the acyl chloride in anhydrous toluene.
 - Bubble hydrogen gas through the heated, stirred suspension.
 - The reaction progress can be monitored by the cessation of HCl evolution (which can be tested with moist litmus paper at the gas outlet).
 - Aromatic acyl chlorides may require higher temperatures to proceed efficiently.
- Workup and Purification:
 - Once the reaction is complete, cool the mixture and filter to remove the catalyst.
 - Wash the filtrate with a dilute base to remove any remaining HCl.
 - Dry the organic layer and remove the solvent under reduced pressure.

- The resulting aldehyde can be purified by distillation.

Reactions with Organometallic Reagents

The reaction of acyl chlorides with organometallic reagents is a powerful C-C bond-forming method, but the product depends critically on the reagent used.

- Grignard Reagents ($R'-MgX$): These highly reactive reagents add twice. The first equivalent adds to form a ketone intermediate. However, the ketone is also reactive towards the Grignard reagent, leading to a second addition and, after an acidic workup, a tertiary alcohol. The reaction cannot be stopped at the ketone stage.
- Gilman Reagents (Lithium Dialkylcuprates, R'_2CuLi): These organocuprates are significantly less reactive (softer nucleophiles) than Grignard reagents. They react cleanly with highly reactive acyl chlorides to form ketones but are unreactive towards the ketone product, allowing the ketone to be isolated in high yield.



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Caption: Contrasting outcomes of reactions with Grignard vs. Gilman reagents.

Hazards and Safety

Acyl chlorides are hazardous materials that must be handled with extreme care in a well-ventilated fume hood. They are corrosive and lachrymatory (tear-inducing). Their high reactivity with water means they react violently with moisture, including atmospheric humidity, to release corrosive HCl gas. All reactions should be conducted under anhydrous conditions using dry glassware and solvents. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

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